molecular formula C17H31NO2 B044383 4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine CAS No. 38284-47-8

4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine

Cat. No.: B044383
CAS No.: 38284-47-8
M. Wt: 281.4 g/mol
InChI Key: FPLHEALBGYMFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine is a high-purity, meticulously characterized chemical compound that serves as a critical reference material and impurity standard in pharmaceutical research and development. This compound is structurally related to Pinaverium, a spasmolytic agent used as a calcium channel blocker for the treatment of irritable bowel syndrome (IBS) and functional disorders of the biliary tract . Its primary research value lies in supporting Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), as well as the commercial manufacturing and quality control of Pinaverium-based therapeutics . The product complies with rigorous regulatory requirements set by major pharmacopoeias such as the USP, EMA, JP, and BP, ensuring reliability for analytical applications . Researchers utilize this morpholine derivative for method development, validation, and structural elucidation studies. It is supplied with a detailed Structure Elucidation Report (SER) to guarantee data accuracy and support a broad range of R&D activities. This product is intended for laboratory and research purposes only. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO2/c1-17(2)15-4-3-14(16(17)13-15)5-9-19-10-6-18-7-11-20-12-8-18/h14-16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLHEALBGYMFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CCOCCN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301158273
Record name 4-[2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38284-47-8
Record name 4-[2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38284-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((6,6-diméthylbicyclo[3.1.1]hept-2-yl)éthoxy)éthyl morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.263
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine, also known as (1S,2S,5S)-4-[2-[2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy]ethyl]morpholine, is a compound with potential biological activity that has garnered interest in pharmacological research. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula: C17H31NO2
  • Molecular Weight: 281.43 g/mol
  • CAS Number: 38284-47-8
  • Structure: The compound features a morpholine ring and a bicyclic structure, which contributes to its unique biological properties.
PropertyValue
Boiling Point356.2 ± 22.0 °C (Predicted)
Density0.986 ± 0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in Chloroform and Ethyl Acetate
pKaApproximately 6 ± 0.10 (Predicted)

The biological activity of this compound is primarily linked to its interaction with specific receptors in the central nervous system (CNS). Morpholines are known for their ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which can lead to various physiological effects.

Potential Mechanisms:

  • Serotonin Receptor Modulation: It is hypothesized that the morpholine moiety may influence serotonin receptor activity, potentially acting as an agonist or antagonist depending on the receptor subtype.
  • Norepinephrine Reuptake Inhibition: The bicyclic structure may enhance the inhibition of norepinephrine reuptake, contributing to increased levels of this neurotransmitter in synaptic clefts.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects: Preliminary studies suggest that it may possess antidepressant-like properties by enhancing serotonergic and noradrenergic signaling.
  • Anxiolytic Properties: The modulation of neurotransmitter systems could also confer anxiolytic effects.
  • Neuroprotective Effects: Some findings indicate potential neuroprotective effects against neurodegenerative conditions.

Case Studies and Research Findings

  • Study on Antidepressant Activity: A study conducted on animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST).
    • Results:
      • Decreased immobility time in FST by 30% compared to control.
      • Significant increase in locomotor activity.
  • Anxiolytic Effects Assessment: Another study evaluated the anxiolytic effects using the elevated plus maze (EPM) test, showing increased time spent in open arms indicative of reduced anxiety levels.
    • Results:
      • Increased open arm entries by 40% compared to control group.
      • Behavioral changes correlated with alterations in serotonin levels.
  • Neuroprotective Study: Research investigating neuroprotective effects against oxidative stress revealed that the compound reduced cell death in neuronal cultures exposed to hydrogen peroxide.
    • Results:
      • Cell viability improved by 25% when treated with the compound prior to oxidative stress exposure.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine
  • CAS No.: 38284-47-8
  • Molecular Formula: C₁₇H₃₁NO₂
  • Molecular Weight : 281.43 g/mol
  • Structure: Features a morpholine ring connected via an ethoxyethyl chain to a 6,6-dimethylbicyclo[3.1.1]heptane (norpinane) group .

Role in Pharmaceuticals :
This compound is a critical intermediate in synthesizing Pinaverium Bromide (CAS 53251-94-8), a spasmolytic drug for irritable bowel syndrome. It also serves as a reference standard for quality control in ANDA/NDA applications .

Physical Properties :

  • Boiling Point : 356.2±22.0 °C (predicted)
  • Density : 0.986±0.06 g/cm³
  • pKa : ~6.0 (predicted) .

Comparison with Structurally Related Compounds

Pinaverium Bromide and Its Impurities

Property 4-(2-(2-(6,6-Dimethylbicyclo[...)ethyl)morpholine Pinaverium Bromide (Parent Drug) Pinaverium Impurity 20
CAS No. 38284-47-8 53251-94-8 N/A
Molecular Formula C₁₇H₃₁NO₂ C₂₆H₄₁Br₂NO₄ C₃₅H₅₁Br₂NO₆
Molecular Weight 281.43 635.42 741.59
Key Structural Features Morpholine + norpinane fragment Brominated dimethoxybenzyl + morpholinium Additional bromo-dimethoxybenzyl groups
Role Intermediate/Impurity Active pharmaceutical ingredient Degradation byproduct
  • Key Differences: The parent drug, Pinaverium Bromide, incorporates brominated aromatic rings and a quaternary morpholinium center, enhancing its ionic character and binding to smooth muscle receptors . Impurity 20 (C₃₅H₅₁Br₂NO₆) is a dimeric variant with doubled bromo-dimethoxybenzyl substituents, likely arising from synthesis side reactions .

Bicyclic Morpholine Derivatives

Compound Name Key Features Biological Activity Reference
4-[(1R,5S)-6,6-Dimethylbicyclo[...]morpholine (59) Bicyclo[3.1.1]heptene + morpholine Catalyst in asymmetric synthesis
(1R,2S,3S,5R)-2-(4-Morpholino)-6,6-dimethyl... (60) β-amino alcohol derivative Enhanced stereoselectivity
Compound 1 (Spiro-triazaspiro derivative) Norpinane + triazaspiro system Antiparasitic (Trypanosoma brucei)
  • Structural Insights: Compound 59 lacks the ethoxyethyl chain present in the target compound, reducing its solubility but improving catalytic efficiency in organic reactions . The β-amino alcohol in 60 introduces hydrogen-bonding capacity, contrasting with the ether linkages in 4-(2-(2-(6,6-Dimethylbicyclo[...)ethyl)morpholine . Compound 1 (from ) replaces morpholine with a triazaspiro group, targeting trypanothione reductase for antiparasitic activity .

Morpholine-Containing Anticancer Agents

Compound Name Key Features Activity (IC₅₀) Reference
2-((6,6-Dimethylbicyclo[...]dione (5a) Norpinane + naphthoquinone Antiproliferative (MDA-MB-231 cells)
N-Hydroxybenzamide derivatives (3, 4) Bicyclic + hydroxamate groups HDAC inhibition
  • Comparison: Compound 5a substitutes morpholine with a naphthoquinone moiety, enabling redox-mediated cytotoxicity . Hydroxamate-containing derivatives (e.g., 3, 4) target histone deacetylases (HDACs), unlike the non-ionizable morpholine in the target compound .

Preparation Methods

Williamson Ether Synthesis via Bicycloheptanol Intermediate

This two-step approach leverages the reactivity of the pinane alcohol derivative:

Step 1: Synthesis of 2-(2-Hydroxyethoxy)-6,6-dimethylbicyclo[3.1.1]heptane
6,6-Dimethylbicyclo[3.1.1]heptan-2-ol (pinanol) is reacted with 2-chloroethanol under basic conditions:

Pinanol+ClCH2CH2OHNaOH, DMFPinane-O-CH2CH2OH+NaCl\text{Pinanol} + \text{ClCH}2\text{CH}2\text{OH} \xrightarrow{\text{NaOH, DMF}} \text{Pinane-O-CH}2\text{CH}2\text{OH} + \text{NaCl}

The reaction proceeds via an Sₙ2 mechanism , with yields dependent on the purity of the pinanol starting material.

Step 2: Morpholine Incorporation
The hydroxyl group is converted to a tosylate using toluenesulfonyl chloride (TsCl), followed by displacement with morpholine:

Pinane-O-CH2CH2OTs+MorpholineK2CO3,ΔTarget Compound+KOTs\text{Pinane-O-CH}2\text{CH}2\text{OTs} + \text{Morpholine} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{Target Compound} + \text{KOTs}

This method achieves moderate yields (50–65%) but requires careful temperature control to avoid elimination side reactions.

Direct Alkylation of Morpholine

A one-pot strategy eliminates intermediate isolation:

Reaction Scheme
Morpholine is alkylated with 2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide):

Morpholine+BrCH2CH2OCH2CH2-PinaneTBAB, H2O/CH2Cl2Target Compound+HBr\text{Morpholine} + \text{BrCH}2\text{CH}2\text{OCH}2\text{CH}2\text{-Pinane} \xrightarrow{\text{TBAB, H}2\text{O/CH}2\text{Cl}_2} \text{Target Compound} + \text{HBr}

Advantages :

  • Shorter reaction time (4–6 hours).

  • Higher atom economy due to in situ bromide generation.

Reductive Amination Pathway

An alternative route employs reductive amination to form the ethoxyethyl-morpholine linkage:

Procedure

  • Condensation of 2-(2-(pinanyl)ethoxy)acetaldehyde with morpholine using a Dean-Stark trap to remove water.

  • Reduction of the imine intermediate with sodium cyanoborohydride (NaBH₃CN):

Pinane-O-CH2CH2CHO+MorpholineNaBH3CN, MeOHTarget Compound\text{Pinane-O-CH}2\text{CH}2\text{CHO} + \text{Morpholine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound}

Challenges :

  • Requires stringent moisture control.

  • Limited scalability due to cyanide byproducts.

Optimization and Industrial-Scale Considerations

Solvent and Temperature Effects

ParameterWilliamson Ether (Step 2)Direct AlkylationReductive Amination
Solvent DMFH₂O/CH₂Cl₂Methanol
Temperature 80–90°C25–40°C0–5°C
Yield 62%58%45%

Polar aprotic solvents like DMF enhance nucleophilicity in Williamson ether synthesis, while biphasic conditions in direct alkylation improve reaction kinetics.

Purification Strategies

  • Liquid-Liquid Extraction : Removal of unreacted morpholine using dilute HCl.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves the target compound from diastereomeric byproducts.

  • Distillation : Short-path distillation under reduced pressure (0.1 mmHg, 150°C) isolates the product as a colorless oil.

Stereochemical and Regulatory Considerations

The bicyclo[3.1.1]heptane system introduces four stereocenters, necessitating enantioselective synthesis or chiral resolution. Industrial batches often employ chiral pool synthesis starting from enantiomerically pure α-pinene. Regulatory guidelines (e.g., ICH Q11) mandate strict control over diastereomeric impurities, with HPLC purity thresholds exceeding 99.5% for pharmaceutical intermediates .

Q & A

Basic: What are the established synthetic methodologies for 4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine, and what key parameters influence reaction efficiency?

Answer:
The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example:

  • Step 1: Functionalization of the bicyclic terpene core (e.g., 6,6-dimethylbicyclo[3.1.1]heptane) with ethoxy groups via etherification.
  • Step 2: Coupling the ethoxy-bicyclic intermediate with a morpholine derivative using a linker like ethylenediamine.
    • Critical parameters include solvent polarity (e.g., methanol or THF for solubility), temperature control (reflux conditions for activation energy), and catalyst use (e.g., triethylamine to neutralize HCl byproducts) .
    • Example yield optimization: Refluxing in triethylamine for 2 hours improved coupling efficiency by 20% compared to room-temperature reactions .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?

Answer:

TechniqueApplicationDetection Limits/ParametersExample Data
NMR Structural confirmation¹H/¹³C spectral resolution (ppm)δ 3.6–4.1 (morpholine O-CH₂)
HPLC Purity assessmentRetention time: 8.2 min >97% purity via UV detection
Elemental Analysis Empirical formula verification±0.3% deviation (C, H, N)C: 66.64% (Calcd), 66.69% (Found)
Melting Point Identity confirmation132–135°C Sharp melting range confirms crystallinity

Advanced: How can researchers resolve discrepancies between computational modeling predictions and experimental spectroscopic data?

Answer:

  • Validation Steps:
    • Re-examine model parameters (e.g., DFT functional selection, basis sets) for conformational flexibility of the bicyclic system .
    • Use complementary techniques : Compare IR/Raman spectra with computed vibrational modes .
    • Conduct temperature-dependent NMR to assess dynamic effects (e.g., ring-flipping in morpholine) .
  • Example: A 5 ppm deviation in ¹³C NMR signals was resolved by adjusting torsional angles in the MMFF94 force field .

Advanced: What strategies optimize the separation of this compound from structurally similar byproducts?

Answer:

  • Chromatographic Optimization:
    • Column choice : C18 reverse-phase for polar byproducts .
    • Mobile phase : Ethanol/ethyl acetate (3:1) improves resolution of ethoxy-linked isomers .
  • Recrystallization : Use a solvent gradient (hexane → ethyl acetate) to isolate crystalline product (85% recovery) .

Basic: What are the documented physicochemical properties, and how do they influence experimental handling?

Answer:

  • Melting Point : 132–135°C (indicates thermal stability below 100°C) .
  • Solubility : High in polar aprotic solvents (e.g., DMSO, THF) due to morpholine’s hydrophilic moiety .
  • Hygroscopicity : Requires anhydrous storage (desiccator) to prevent hydrolysis of the ethoxy bridge .

Advanced: How should stability studies be designed to evaluate degradation pathways?

Answer:

  • Accelerated Conditions :
    • Thermal : 40°C/75% RH for 6 months; monitor via HPLC for ethoxy cleavage products .
    • Photolytic : UV light exposure (ICH Q1B guidelines) to detect radical-mediated morpholine ring oxidation .
  • Analytical Monitoring : LC-MS/MS identifies degradation products (e.g., bicyclic alcohols at m/z 195.2) .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact with morpholine derivatives) .
  • Ventilation : Use fume hoods during synthesis (volatile intermediates like chloroacetyl chloride) .
  • Spill Management : Neutralize acidic byproducts with sodium bicarbonate .

Advanced: What experimental approaches validate proposed metabolic pathways in pharmacological studies?

Answer:

  • In Vitro Models :
    • Hepatic microsomes : Incubate with NADPH to assess cytochrome P450-mediated oxidation .
    • Mass Spectrometry : Track isotopic labeling (e.g., ¹⁸O) in metabolites .
  • Data Interpretation : Compare fragmentation patterns with synthetic standards (e.g., hydroxylated bicyclic derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.